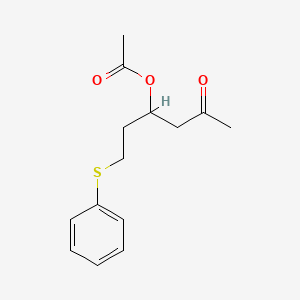
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate is a chemical compound with a molecular mass of 266.097665436 daltons . This compound is characterized by the presence of a phenylsulfanyl group attached to a hexan-3-yl acetate backbone, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetates with N- and C-nucleophiles in ethanol in the presence of small amounts of hydrochloric acid at room temperature . This reaction yields the desired compound through a series of transformations involving alkylation and cyclization steps.
Analyse Chemischer Reaktionen
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the active compound, which can then exert its effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be compared with other similar compounds such as:
5-Oxo-hexahydroquinoline: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Benzofuran derivatives: These compounds are known for their strong biological activities, including anti-tumor and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87763-98-2 |
|---|---|
Molekularformel |
C14H18O3S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
(5-oxo-1-phenylsulfanylhexan-3-yl) acetate |
InChI |
InChI=1S/C14H18O3S/c1-11(15)10-13(17-12(2)16)8-9-18-14-6-4-3-5-7-14/h3-7,13H,8-10H2,1-2H3 |
InChI-Schlüssel |
JMJNKDQWEUCOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(CCSC1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

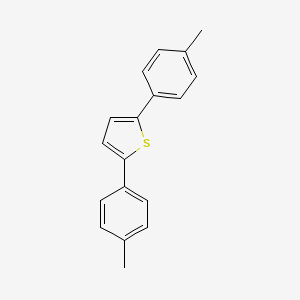

![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

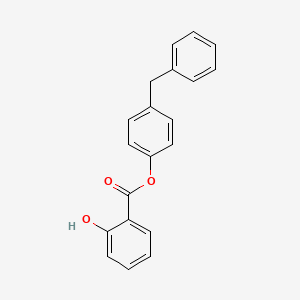
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
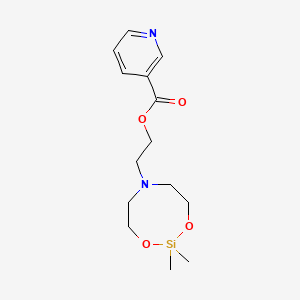
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
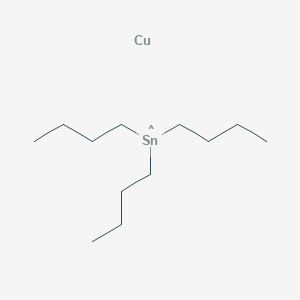
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
